1-[4-(Trifluoromethyl)benzoyl]azepane
CAS No.: 331842-65-0
Cat. No.: VC4792681
Molecular Formula: C14H16F3NO
Molecular Weight: 271.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331842-65-0 |
|---|---|
| Molecular Formula | C14H16F3NO |
| Molecular Weight | 271.283 |
| IUPAC Name | azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 |
| Standard InChI Key | MESNLLMVUVATDD-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-[4-(trifluoromethyl)benzoyl]azepane comprises an azepane ring (C₆H₁₁N) linked via a carbonyl group to a 4-(trifluoromethyl)phenyl group. Key structural identifiers include:
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IUPAC Name: 1-[4-(Trifluoromethyl)benzoyl]azepane
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Molecular Formula: C₁₄H₁₆F₃NO
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SMILES: C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the azepane ring introduces conformational flexibility critical for interactions with biological targets .
Synthesis and Manufacturing
Industrial Production
Scale-up processes likely employ continuous-flow reactors to optimize yield and purity. Post-synthetic purification involves chromatographic techniques (e.g., silica gel chromatography) or recrystallization .
Physicochemical Properties
The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, influencing reactivity in synthetic applications .
| Compound | Bioactivity | Reference |
|---|---|---|
| 2-[2-(Trifluoromethyl)phenyl]azepane | Antidepressant (in vitro) | |
| 5-Amino-2,5-dihydro-1H-benzo[b]azepine | Neuroprotective (tau pathology) |
Applications in Research
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